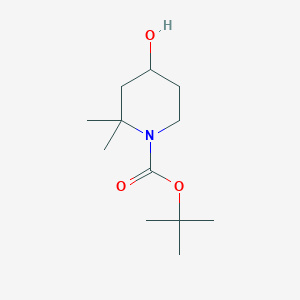

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

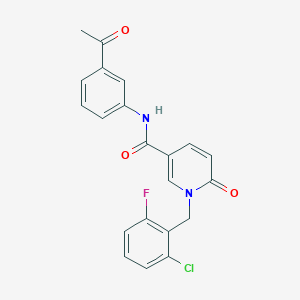

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1502162-73-3 . It has a molecular weight of 229.32 and its IUPAC name is this compound . The compound is usually stored in a dry room at normal temperature .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It has a molecular formula of C12H23NO3 .Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, demonstrating its role in creating stereochemically homogeneous fused bicyclic systems. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents leading to cyclization into cis-isomers of N-Boc piperidine derivatives, showcasing its application in the creation of complex organic molecules with high stereoselectivity (Moskalenko & Boev, 2014).

Hydroxyl Group Protection

The compound serves as a pivotal agent in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Its application in protecting hydroxyl groups underlines its stability under varied conditions and its easy removal, making it indispensable in synthetic organic chemistry, especially in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Organic Synthesis

It also finds application in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, highlighting its versatility in organic synthesis. This synthesis involves the reaction with L-selectride leading to quantitative yields of cis isomers, demonstrating its utility in stereoselective organic transformations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Intermediate in Pharmaceutical Synthesis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is highlighted as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, showing its application in the development of new pharmaceuticals. An efficient synthesis approach for this compound has been proposed, which is crucial for the industrial scale-up of pharmaceuticals (Chen Xin-zhi, 2011).

Analytical Chemistry

In analytical chemistry, the tert-butyldimethylsilyl derivatives of this compound have been used in the simultaneous determination of major catecholamine metabolites and a serotonin metabolite in urine by capillary gas chromatography, underscoring its importance in diagnostic and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWHJXKEBCZNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)

![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)

![ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2654460.png)

![4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid](/img/structure/B2654461.png)

![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)